3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[3,2-d]pyrimidine . Pyrido[3,2-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activities . They exhibit antiproliferative, antimicrobial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[3,2-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “this compound” is complex and detailed information about its structure can be found in the RCSB PDB . The structure of TrkA kinase bound to the inhibitor N4-(4-morpholin-4-ylphenyl)-N~6~-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-4,6-diamine is available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The compound has been used as an inhibitor in the study of TrkA kinase . The starting leads were chosen to maximize the structural and binding mode diversity derived from a high throughput screen of our internal compound collection .Mechanism of Action
Future Directions
The future directions for the study of “3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its inhibitory effects on TrkA kinase . Additionally, its potential applications in the treatment of various diseases such as sterile inflammation could be investigated .
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-11-10(4-2-6-15-11)16-13(19)17(12)8-9-3-1-5-14-7-9/h1-7H,8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVFVUXGQUULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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